molecular formula C17H19ClN2S B5702368 N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea

N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea

Cat. No. B5702368
M. Wt: 318.9 g/mol
InChI Key: OPNWUKVVLFANPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea inhibits the activity of PAK4, PAK5, and PAK6 by binding to the ATP-binding site of these kinases. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to regulate dendritic spine morphology and synaptic plasticity.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to regulate dendritic spine morphology and synaptic plasticity. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for PAK4, PAK5, and PAK6, which makes it a useful tool for studying the role of these kinases in various biological processes. However, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea also has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea in scientific research. One direction is to investigate the role of PAK4, PAK5, and PAK6 in other biological processes, such as immune cell function and inflammation. Another direction is to investigate the potential therapeutic applications of N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea in various diseases, such as cancer and neurological disorders. In addition, there is a need to develop more potent and selective inhibitors of PAK4, PAK5, and PAK6, which can be used to further investigate the role of these kinases in various biological processes.

Synthesis Methods

N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzylamine with ethyl isothiocyanate to form N-(4-chlorobenzyl)thiourea. The second step involves the reaction of N-(4-chlorobenzyl)thiourea with 2-phenylethylamine to form N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been widely used in scientific research to investigate various biological processes. It has been shown to inhibit the activity of several kinases, including PAK4, PAK5, and PAK6, which are involved in cell proliferation, migration, and survival. N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been used to study the role of PAK4 in neuronal development and synaptic plasticity.

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S/c18-16-8-6-15(7-9-16)11-13-20-17(21)19-12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWUKVVLFANPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)ethyl]-3-(2-phenylethyl)thiourea

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